

ML-00253764 Hydrochloride: A Technical Guide to Downstream Signaling Pathways

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Compound of Interest

Compound Name: ML-00253764 hydrochloride

Cat. No.: B10769235

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-00253764 hydrochloride is a potent and selective, non-peptidic antagonist of the Melanocortin 4 Receptor (MC4R).[1][2][3] As a key regulator of energy homeostasis and appetite, the MC4R represents a significant therapeutic target.[4][5] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by **ML-00253764 hydrochloride**, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Core Mechanism of Action

ML-00253764 hydrochloride exerts its primary effect by competitively binding to the MC4R, thereby blocking the binding of its endogenous agonist, α -melanocyte-stimulating hormone (α -MSH).[4] The classical signaling pathway of MC4R involves its coupling to the G-stimulatory (Gs) protein, which leads to the activation of adenylyl cyclase and a subsequent increase in

intracellular cyclic AMP (cAMP) levels.[4] ML-00253764, as an antagonist, inhibits this canonical pathway.[1][2][3]

Recent studies have revealed a more nuanced mechanism, suggesting that ML-00253764 can also act as an inverse agonist at the Gs-cAMP pathway.[6] Furthermore, it has been shown to modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[6][7][8] This modulation appears to be context-dependent, with ML-00253764 acting as an agonist in the MAPK pathway in certain cellular contexts.[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of **ML-00253764 hydrochloride** with melanocortin receptors and its downstream effects.

Parameter	Value	Receptor	Species	Reference
Binding Affinity (K _i)	0.16 μM	MC4R	Not Specified	[1][2]
IC ₅₀ (cAMP Inhibition)	0.103 μM	MC4R	Not Specified	[1]
IC ₅₀ (NDP-α-MSH Displacement)	0.32 μM	hMC4-R	Human	[1]
0.81 μM	hMC3-R	Human	[1]	
2.12 μM	hMC5-R	Human	[1]	
IC ₅₀ (Antiproliferative Effect)	6.56 μM	U-118 Glioblastoma Cells	Human	[7]
33.7 nM	WM 266-4 Melanoma Cells	Human		
11.1 nM	A-2058 Melanoma Cells	Human		
360.1 nM	A-2058 Clone 1 (MC4R null)	Human		

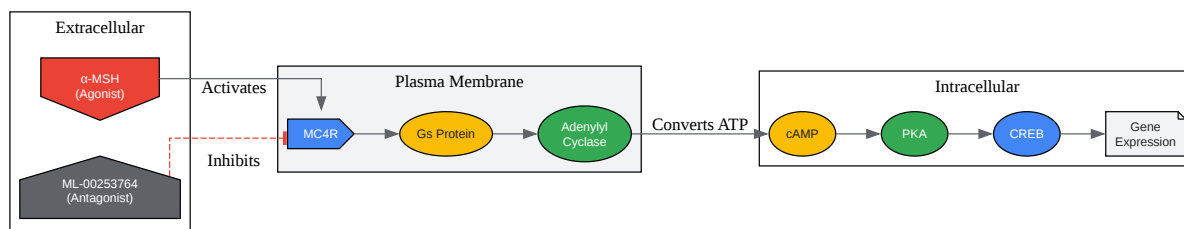
 Table 1: Binding Affinity and Potency of **ML-00253764 Hydrochloride**.

Cell Line	Treatment	Effect	Reference
HEK293 (MC4R-expressing)	100 μ M ML-00253764	20% decrease in [NDP]- α -MSH induced cAMP production	[1][2]
U-87 & U-118 Glioblastoma Cells	0.001-50 μ M ML-00253764 (24h or 72h)	Time- and concentration-dependent inhibition of proliferation	[7]
U-87 & U-118 Glioblastoma Cells	Not Specified	Inhibition of ERK1/2 and Akt phosphorylation	[8]
WM 266-4 & A-2058 Melanoma Cells	0.001–50 μ M ML-00253764 (72h)	Concentration-dependent inhibition of proliferation	
A-2058 Melanoma Cells	Not Specified	Time-dependent inhibition of ERK1/2 phosphorylation	

Table 2: Cellular Effects of **ML-00253764 Hydrochloride**.

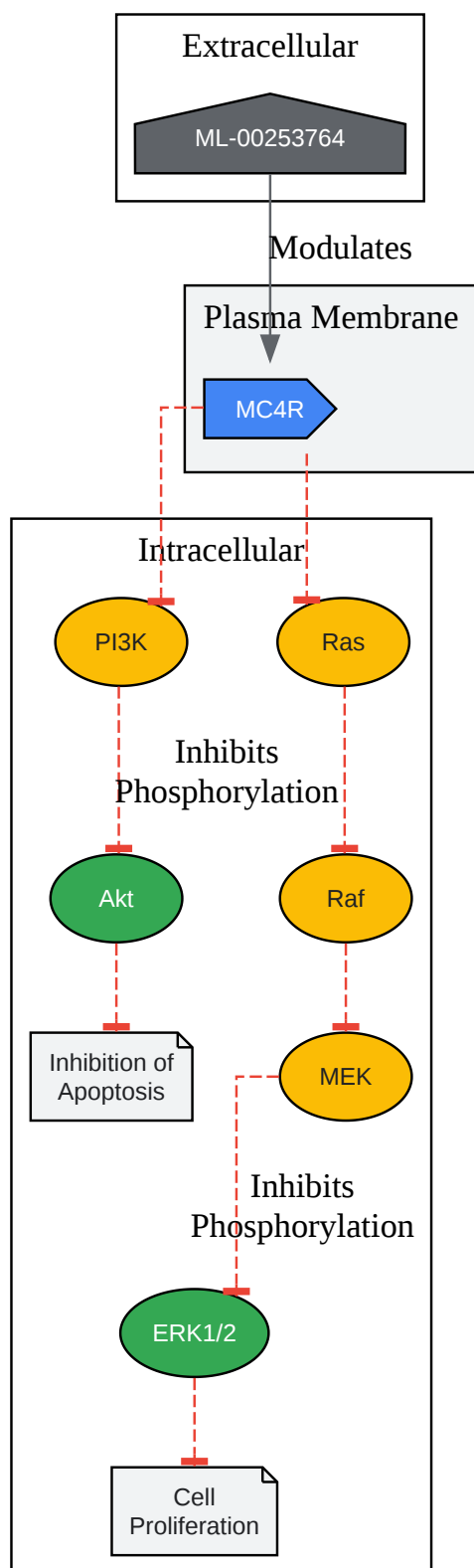
Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by **ML-00253764 hydrochloride**.



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Canonical MC4R Gs-cAMP Signaling Pathway



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Modulation of MAPK and PI3K/Akt Pathways

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Radioligand Binding Assay (for IC₅₀ of NDP- α -MSH Displacement)

- Cell Lines: HEK293 cells stably expressing human MC3-R, MC4-R, or MC5-R.
- Membrane Preparation: Cell membranes were prepared from the respective cell lines.
- Radioligand: [¹²⁵I]-NDP- α -MSH.
- Procedure:
 - Cell membranes were incubated with a fixed concentration of [¹²⁵I]-NDP- α -MSH.
 - Increasing concentrations of ML-00253764 were added to the incubation mixture.
 - The reaction was incubated to allow for competitive binding.
 - The mixture was filtered to separate bound from free radioligand.
 - The radioactivity of the filter-bound complex was measured using a gamma counter.
 - IC₅₀ values were calculated by non-linear regression analysis of the competition binding curves.[\[1\]](#)

cAMP Accumulation Assay

- Cell Lines: HEK293 cells expressing MC4R.
- Procedure:
 - Cells were seeded in appropriate culture plates.
 - Cells were pre-incubated with various concentrations of ML-00253764.

- Cells were then stimulated with a fixed concentration of the MC4R agonist [Nle⁴,D-Phe⁷]- α -melanocyte-stimulating hormone ([NDP]- α -MSH) to induce cAMP production.
- After incubation, cells were lysed.
- Intracellular cAMP levels were quantified using a commercially available cAMP assay kit (e.g., ELISA-based).
- The percentage of inhibition of agonist-induced cAMP production was calculated for each concentration of ML-00253764.[1][2][3]

Cell Proliferation Assay

- Cell Lines: Human glioblastoma cells (U-87 MG, U-118 MG) or human melanoma cells (WM 266-4, A-2058).[7]
- Procedure:
 - Cells were seeded in 24-well plates.
 - After allowing for cell attachment, cells were treated with a range of concentrations of ML-00253764 (e.g., 0.001-50 μ M) or vehicle control.
 - Cells were incubated for a specified period (e.g., 24, 48, or 72 hours).
 - At the end of the incubation period, viable cells were counted using a hemocytometer with trypan blue dye exclusion to differentiate between live and dead cells.
 - The percentage of cell proliferation inhibition was calculated relative to the vehicle-treated control.
 - IC₅₀ values were determined by non-linear regression analysis of the dose-response curves.[9]

Western Blotting for ERK1/2 and Akt Phosphorylation

- Cell Lines: Human glioblastoma or melanoma cell lines.[8][10]

- Procedure:
 - Cells were treated with ML-00253764 at various concentrations and for different time points.
 - Following treatment, cells were lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Protein concentration in the lysates was determined using a protein assay (e.g., BCA assay).
 - Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
 - The membrane was blocked to prevent non-specific antibody binding.
 - The membrane was incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated Akt (p-Akt), and total Akt.
 - After washing, the membrane was incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
 - The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
 - The band intensities were quantified using densitometry software, and the ratio of phosphorylated protein to total protein was calculated.[8]

Conclusion

ML-00253764 hydrochloride is a valuable research tool for investigating the physiological and pathophysiological roles of the MC4R. Its well-characterized antagonism of the canonical Gs-cAMP pathway, coupled with its modulatory effects on the ERK1/2 and Akt signaling cascades, provides a multifaceted mechanism of action. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of MC4R antagonism in various disease models, including cancer and metabolic disorders. The

provided diagrams serve to visually simplify the complex signaling networks involved, aiding in the conceptualization of experimental designs and data interpretation.

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